![molecular formula C21H21ClN4O2 B6057795 {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B6057795.png)
{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects, which make it an interesting subject for further investigation. In
作用机制
The mechanism of action of {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol is not fully understood. However, it is believed to modulate the activity of various enzymes, receptors, and ion channels. This compound may act as an allosteric modulator of these targets, altering their activity without directly binding to them.
Biochemical and Physiological Effects:
{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cholinesterase, acetylcholinesterase, and butyrylcholinesterase. In addition, this compound has been shown to modulate the activity of G protein-coupled receptors, ion channels, and neurotransmitter receptors. These effects suggest that {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol may have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
One advantage of using {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol in lab experiments is its unique biochemical and physiological effects. This compound can modulate the activity of various enzymes, receptors, and ion channels, making it a useful tool for investigating these targets. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the investigation of {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol. One direction is to further investigate its potential as an inhibitor of cholinesterase, acetylcholinesterase, and butyrylcholinesterase. This could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is to investigate its potential as a modulator of G protein-coupled receptors, ion channels, and neurotransmitter receptors. This could lead to the development of new drugs for the treatment of various diseases, including schizophrenia and depression. Finally, future studies could focus on the optimization of the synthesis method for this compound, which could improve its yield and purity for use in lab experiments.
合成方法
The synthesis of {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with piperidine, which results in the formation of N-(4-chlorobenzoyl)piperidine. This intermediate is then reacted with sodium azide in the presence of copper (I) iodide to form 1-(4-chlorobenzoyl)-4-azidopiperidine. The final step involves the reaction of 1-(4-chlorobenzoyl)-4-azidopiperidine with phenylacetylene in the presence of palladium (II) acetate to form {1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol.
科学研究应用
{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. In drug discovery, this compound has been studied for its potential to modulate the activity of G protein-coupled receptors. In neuroscience, this compound has been investigated for its potential to modulate the activity of ion channels and neurotransmitter receptors.
属性
IUPAC Name |
(4-chlorophenyl)-[4-[4-[hydroxy(phenyl)methyl]triazol-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-8-6-16(7-9-17)21(28)25-12-10-18(11-13-25)26-14-19(23-24-26)20(27)15-4-2-1-3-5-15/h1-9,14,18,20,27H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIKNYNRALWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(C3=CC=CC=C3)O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[1-(4-chlorobenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

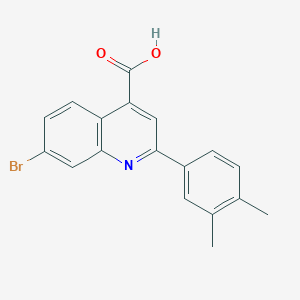
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
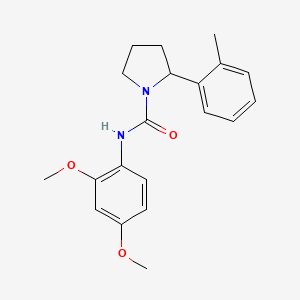
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
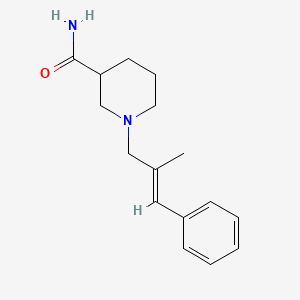
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
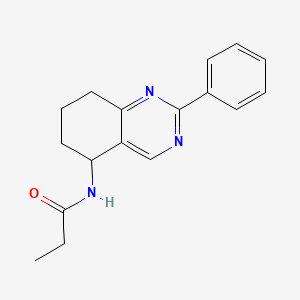
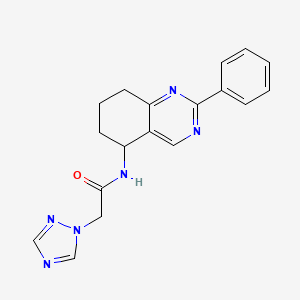
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)